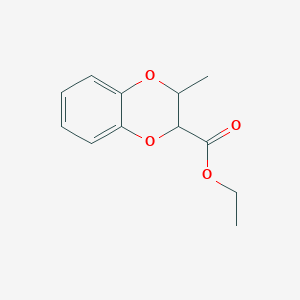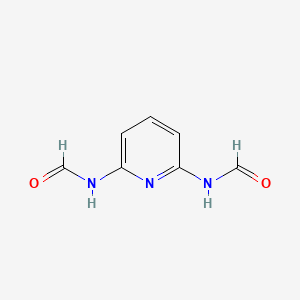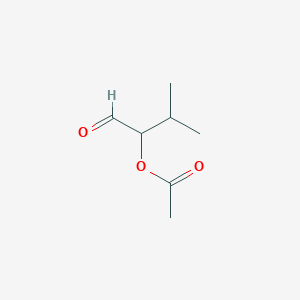
3-Methyl-1-oxobutan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-oxobutan-2-yl acetate, also known as 3-acetoxy-2-butanone, is an organic compound with the molecular formula C7H12O3. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent and fragrance in the food and cosmetic industries. The compound is also of interest in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-1-oxobutan-2-yl acetate can be synthesized through various methods. One common synthetic route involves the esterification of 3-hydroxy-2-butanone (acetoin) with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous esterification process. This method allows for the efficient and large-scale production of the compound. The reaction mixture is continuously fed into a reactor, and the product is continuously removed and purified, ensuring a steady supply of the compound.
化学反応の分析
Types of Reactions
3-Methyl-1-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyl-2-oxobutanoic acid.
Reduction: Reduction of the compound can yield 3-methyl-2-butanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
Oxidation: 3-Methyl-2-oxobutanoic acid.
Reduction: 3-Methyl-2-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Methyl-1-oxobutan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant fruity odor.
作用機序
The mechanism of action of 3-Methyl-1-oxobutan-2-yl acetate involves its interaction with various molecular targets. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of metabolites that may exert specific effects. The exact pathways and molecular targets are still under investigation, but it is known to participate in ester hydrolysis and oxidation-reduction reactions.
類似化合物との比較
3-Methyl-1-oxobutan-2-yl acetate can be compared with other similar compounds such as:
3-Methyl-2-butanone: Similar in structure but lacks the acetate group.
3-Hydroxy-2-butanone (Acetoin): The precursor in the synthesis of this compound.
3-Methyl-2-oxobutanoic acid: The oxidation product of this compound.
The uniqueness of this compound lies in its ester functional group, which imparts distinct reactivity and properties compared to its analogs.
特性
CAS番号 |
73738-47-3 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
(3-methyl-1-oxobutan-2-yl) acetate |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(4-8)10-6(3)9/h4-5,7H,1-3H3 |
InChIキー |
CORXGLXQUSKBSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C=O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


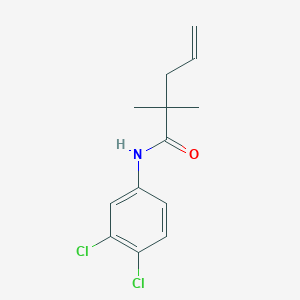
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
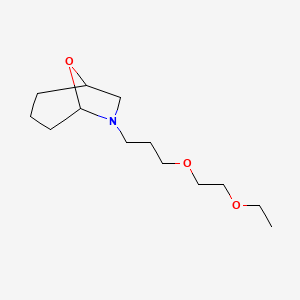

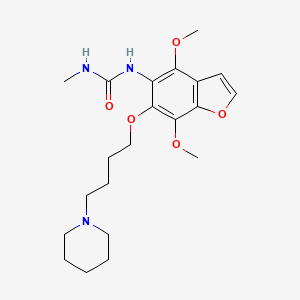
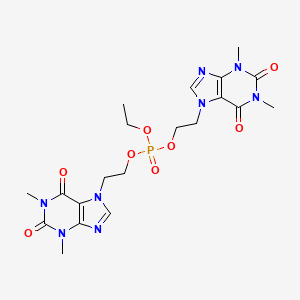

![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)

![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)

